Sulfadimidine esilate sodium

aqueous solubility salt formation parenteral formulation

Sulfadimidine esilate sodium (CAS 6036-41-5), also known as sulfamethazine esilate sodium or neo-Alfasol, is a 1:1:1 stoichiometric salt composed of sulfadimidine (sulfamethazine), sodium, and ethanesulfonate (esilate) with a molecular weight of 410.4 g/mol and molecular formula C₁₄H₁₉N₄NaO₅S₂. It belongs to the sulfapyrimidine subclass of sulfonamide antibacterials and acts by competitive inhibition of dihydropteroate synthetase, blocking bacterial folic acid synthesis.

Molecular Formula C14H19N4NaO5S2
Molecular Weight 410.4 g/mol
CAS No. 6036-41-5
Cat. No. B3029260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadimidine esilate sodium
CAS6036-41-5
Molecular FormulaC14H19N4NaO5S2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)[O-].CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na+]
InChIInChI=1S/C12H14N4O2S.C2H6O3S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-2-6(3,4)5;/h3-7H,13H2,1-2H3,(H,14,15,16);2H2,1H3,(H,3,4,5);/q;;+1/p-1
InChIKeyOELGGFIDXSDARI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadimidine Esilate Sodium (CAS 6036-41-5) — Veterinary Sulfonamide Salt: Procurement-Relevant Technical Baseline


Sulfadimidine esilate sodium (CAS 6036-41-5), also known as sulfamethazine esilate sodium or neo-Alfasol, is a 1:1:1 stoichiometric salt composed of sulfadimidine (sulfamethazine), sodium, and ethanesulfonate (esilate) with a molecular weight of 410.4 g/mol and molecular formula C₁₄H₁₉N₄NaO₅S₂ [1]. It belongs to the sulfapyrimidine subclass of sulfonamide antibacterials and acts by competitive inhibition of dihydropteroate synthetase, blocking bacterial folic acid synthesis . This compound is distinct from the simple sodium salt (CAS 1981-58-4, MW 300.31) by virtue of its ethanesulfonate counterion, which confers differentiated solid-state and solution-phase properties relevant to formulation design and procurement specification.

Why Sulfadimidine Esilate Sodium (CAS 6036-41-5) Cannot Be Replaced by Generic Sulfadimidine Sodium (CAS 1981-58-4) in Formulation-Critical Procurement


Sulfadimidine esilate sodium and sulfadimidine sodium are not interchangeable salts. The esilate form incorporates ethanesulfonate as a pharmaceutically accepted counterion, yielding a distinct 1:1:1 stoichiometric compound (MW 410.4) versus the simple monosodium salt (MW 300.31) [1]. This counterion difference affects aqueous solubility behavior, solution pH upon reconstitution, hygroscopicity, and solid-state stability during processing and storage. Sulfadimidine free base is practically insoluble in water (<1 mg/mL at 25 °C), making salt formation essential for parenteral and oral solution dosage forms . While both sodium salt forms achieve water solubility, the esilate counterion provides an alternative pH and ionic strength profile that can influence compatibility with co-formulated active ingredients, precipitation risk upon dilution, and palatability in drinking-water administration for livestock. Procurement specifications that fail to distinguish between CAS 6036-41-5 and CAS 1981-58-4 risk receiving a salt form with different formulation performance, potentially requiring re-validation of solubility, stability, and manufacturing processes.

Quantitative Differentiation Evidence for Sulfadimidine Esilate Sodium: Comparator-Based Data for Scientific Selection


Aqueous Solubility Differential: Sulfadimidine Sodium Salt Forms vs. Free Base — ≥50-Fold Enhancement Enabling Parenteral and Oral Solution Formulations

Sulfadimidine free base (CAS 57-68-1) is practically insoluble in water, with measured solubility below 1 mg/mL at 25 °C . In contrast, sodium sulfonamide salts — the class to which sulfadimidine esilate sodium belongs — are described as freely soluble in aqueous media, with the simple sodium salt (CAS 1981-58-4) exhibiting a water solubility of approximately 50 mg/mL at ambient temperature . This represents a minimum 50-fold solubility enhancement attributable to salt formation. The esilate (ethanesulfonate) counterion is a recognized pharmaceutical salt-forming moiety used to improve aqueous solubility and dissolution rate of active pharmaceutical ingredients; sulfonate salts in particular offer advantages as alternatives to hydrochloride or simple sodium salts in certain formulation circumstances [1]. Without salt formation, sulfadimidine cannot be practically formulated as an injectable solution or water-soluble oral powder for veterinary drinking-water administration.

aqueous solubility salt formation parenteral formulation

Renal Safety Advantage: Sulfadimidine Exhibits 10× Greater Free Drug and 5× Greater Acetyl-Metabolite Solubility Than Sulfadiazine at Urinary pH

In direct comparative solubility studies, sulfamethazine (sulfadimidine) demonstrated substantially higher solubility than sulfadiazine in both its free parent form and its N₄-acetylated metabolite — the primary form excreted in urine [1]. Specifically, sulfamethazine free drug was found to be ten times (10×) more soluble than sulfadiazine free drug, and its acetylated derivative was five times (5×) more soluble than acetylated sulfadiazine, across the physiologically relevant urinary pH range [1]. Gilligan and Plummer independently confirmed that sulfamethazine was the most soluble of all sulfonamide compounds tested across the varying pH range of urine in both free and acetylated forms [2]. This solubility advantage directly translates to a reduced propensity for intratubular crystallization, crystalluria, and subsequent renal damage — a class-wide liability of earlier sulfonamides such as sulfapyridine and sulfathiazole that drove the development of sulfapyrimidine derivatives. The clinical consequence is that sulfadimidine-based formulations carry a lower nephrotoxicity risk, enabling safer use in dehydrated animals or those with compromised renal function [3].

renal crystallization risk acetyl metabolite solubility nephrotoxicity comparison

Extended Elimination Half-Life in Buffaloes: Sulfadimidine (563 min) vs. Sulfathiazole (198 min) and Sulfadiazine (230 min) — Enabling Less Frequent Dosing

A direct head-to-head pharmacokinetic study in buffaloes comparing three sulfonamides administered intravenously revealed that sulfadimidine (sulfamethazine) possesses the slowest elimination rate among the tested compounds [1]. The elimination half-life (t₁/₂) values were: sulfathiazole 198 minutes, sulfadiazine 230 minutes, and sulfadimidine 563 minutes — representing a 2.45-fold longer half-life than sulfadiazine and a 2.84-fold longer half-life than sulfathiazole [1]. The volumes of distribution were reported as 579 mL/kg (sulfathiazole), 751 mL/kg (sulfadiazine), and 452 mL/kg (sulfadimidine), indicating that sulfadimidine achieves a smaller distribution volume with more sustained plasma concentrations. This extended residence time supports less frequent dosing schedules in large animals, which is operationally advantageous in herd management settings. Additional species-specific half-life data corroborate this trend: cattle 10.7–12.9 hours, pigs 15.3 hours, horses 10.7–12.9 hours, versus goats 4.7–5.8 hours and sheep ~4.7 hours [2].

elimination half-life pharmacokinetics dosing interval buffalo

Complete Absolute Bioavailability (F = 1.01) Following Intramuscular Administration in Swine — Confirming Quantitative Systemic Delivery

In a controlled in vivo study, sulfamethazine (sulfadimidine) administered as a single intramuscular dose of 80 mg/kg to 19 healthy female pigs (6 weeks old, 4.5–6.2 kg) achieved an absolute bioavailability (F) of 1.01, indicating essentially complete systemic absorption from the intramuscular injection site . Pharmacokinetic analysis revealed a distribution-phase half-life (t₁/₂α) of 0.23 hours and an elimination-phase half-life (t₁/₂β) of 9.8 hours following intravenous administration . The study also documented that intramuscular administration significantly increased t₁/₂α, volume of distribution (Vd), and body clearance (CIB), while significantly decreasing α, β, and AUC₀→∞ compared to intravenous administration. This near-complete bioavailability supports the reliability of intramuscular dosing for achieving predictable systemic sulfadimidine concentrations without the first-pass variability inherent to oral administration in livestock. These data underpin regulatory maximum residue limit (MRL) establishment at 100 µg/kg in edible tissues across multiple food-producing species [1].

absolute bioavailability intramuscular administration swine pharmacokinetics tissue residues

Established International Maximum Residue Limit (MRL) Framework: 100 µg/kg Harmonized Across Multiple Species and Tissues by JECFA, EU, and China

Sulfadimidine benefits from a mature, internationally harmonized maximum residue limit (MRL) framework established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The recommended MRLs — 100 µg/kg as sulfadimidine in muscle, liver, kidney, and fat across cattle, sheep, pigs, and poultry, with 25 µg/L in milk — have remained stable since the 34th JECFA meeting and were reaffirmed at the 42nd meeting in 1994 [1]. These MRLs have been adopted by both China (GB 31650-2019) and the European Commission, providing regulatory predictability for procurement decisions involving food-producing animals . The marker residue is the parent drug, and validated analytical methods are routinely available for national residue monitoring programs [1]. With these MRLs, the theoretical maximum daily intake of sulfadimidine residues is 87.5 µg/day, considerably below the acceptable daily intake (ADI) of 3 mg for a 60 kg person (ADI 0–50 µg/kg bw) [1]. This established regulatory pathway reduces compliance risk for formulators and end-users compared to newer or less-regulated sulfonamide alternatives.

MRL food safety residue monitoring regulatory compliance

Species-Tailored Pharmacokinetics: Elimination Half-Life Ranges from 2.77 h (Goats) to 15.3 h (Pigs) — Enabling Species-Specific Dosing Regimen Design

Sulfadimidine exhibits pronounced species-dependent pharmacokinetics, with elimination half-life varying approximately 5.5-fold across common veterinary target species. Direct comparative studies in camels, sheep, and goats following intravenous administration of 100 mg/kg reported half-lives of 7.36 h (camels), 4.72 h (sheep), and 2.77 h (goats), with corresponding plasma clearance values inversely related to half-life [1]. In cattle and horses, the elimination half-life extends to 10.7–12.9 hours, and in pigs reaches 15.3 hours [2]. In neonatal calves, elimination is even more prolonged, with a terminal half-life of approximately 26 hours after oral administration of 50 mg/kg, reflecting immature metabolic and renal clearance pathways [3]. This species-dependent variation stands in contrast to sulfadiazine, which generally exhibits shorter and less variable half-lives across species. The broad range of half-life values enables flexible, species-tailored dosing — from twice-daily administration in goats to once-daily or longer intervals in cattle and pigs — but also necessitates species-specific withdrawal period calculations for food safety compliance.

species-specific pharmacokinetics elimination half-life dosing regimen veterinary pharmacology

Best-Fit Research and Industrial Application Scenarios for Sulfadimidine Esilate Sodium (CAS 6036-41-5)


Veterinary Injectable Formulation Development Requiring High-Concentration Aqueous Sulfonamide Solutions

The esilate sodium salt form enables preparation of concentrated aqueous injectable solutions (e.g., 33.3% w/v sulfadimidine sodium injection), leveraging the ≥50-fold solubility enhancement over the free base . The ethanesulfonate counterion provides an alternative to the simple sodium salt (CAS 1981-58-4, typically formulated at pH 10.0–11.0), potentially offering different pH-dependent solubility and compatibility profiles that may be advantageous when co-formulating with pH-sensitive actives or when seeking to minimize injection-site irritation from high alkalinity. This scenario directly serves manufacturers of veterinary parenteral products targeting cattle, swine, sheep, and goats for respiratory, gastrointestinal, and urogenital infections.

Food-Producing Animal Treatment Programs Requiring Established Withdrawal Periods and Internationally Recognized MRL Compliance

Sulfadimidine-based formulations benefit from JECFA-established MRLs of 100 µg/kg across muscle, liver, kidney, and fat in cattle, sheep, pigs, and poultry, with a milk MRL of 25 µg/L — a regulatory framework stable since the 1980s and adopted by both the EU and China [1]. Typical withdrawal periods are 10–12 days for meat (cattle, sheep, goats) and 4–5 days for milk, providing operational predictability. This scenario applies to contract manufacturers and distributors supplying veterinary medicines into regulated export markets where non-harmonized MRLs for alternative sulfonamides could pose trade barriers.

Large-Animal Herd Health Management Requiring Extended Dosing Intervals to Minimize Handling and Labor Costs

The extended elimination half-life of sulfadimidine in cattle (10.7–12.9 h) and pigs (15.3 h) — 2.45–2.84× longer than sulfadiazine and sulfathiazole in comparative studies [2] — supports once-daily or less frequent dosing regimens. This pharmacokinetic profile reduces the frequency of animal handling, labor input, and total drug volume required per treatment course, translating to operational cost savings in large-scale herd management. The complete absolute bioavailability (F = 1.01) following intramuscular administration ensures that the administered dose reliably achieves therapeutic systemic concentrations .

Veterinary Formulations Targeting Animals with Renal Compromise or Dehydration Risk — Where Low Crystalluria Propensity Is Critical

The 10× greater free drug solubility and 5× greater acetyl-metabolite solubility of sulfadimidine relative to sulfadiazine across the urinary pH range [3] directly reduces the risk of intratubular crystal precipitation, crystalluria, and secondary nephrotoxicity. This makes sulfadimidine esilate sodium the preferred sulfonamide salt for formulations intended for use in dehydrated livestock, animals with pre-existing renal impairment, or situations where ensuring adequate water intake during therapy cannot be guaranteed — a setting where sulfadiazine-based products carry elevated renal safety risk.

Quote Request

Request a Quote for Sulfadimidine esilate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.